4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Description

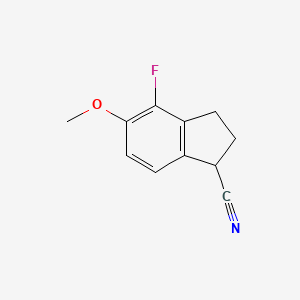

4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is a synthetic indene derivative featuring a fluorine atom at position 4 and a methoxy group at position 5. Indene-carbonitrile derivatives are frequently explored as intermediates for pharmaceuticals due to their modular substitution patterns and compatibility with diverse synthetic routes. For example, 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1188174-13-1) is documented as a key intermediate in medicinal chemistry research .

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

4-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile |

InChI |

InChI=1S/C11H10FNO/c1-14-10-5-4-8-7(6-13)2-3-9(8)11(10)12/h4-5,7H,2-3H2,1H3 |

InChI Key |

SUTZCHZCTHQQQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene ring system, followed by the introduction of the fluoro, methoxy, and nitrile groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The fluoro, methoxy, and nitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound’s structural features make it of interest in biological research, particularly in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate the mechanisms of biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity. The overall effect of the compound is determined by the combined influence of these interactions on the target molecules and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical structural analogs of 4-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile, along with their physicochemical and biological properties:

Key Findings from Comparative Studies

Structural Modifications

- Aromatic Substitutions : Introducing a 3,4-dichlorophenyl group (as in 3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carbonitrile) shifts biological activity toward CNS modulation, as seen in indatraline analogs .

- Core Heterocycle : Replacing the indene core with indole (e.g., 5-fluoro-2,3-dihydro-1H-indole) alters electronic properties, enabling applications in protease inhibitor design .

Biological Activity

4-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is a compound belonging to the indene family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C12H10FNO

- Molecular Weight : 219.22 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects, particularly in the areas of anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

A study demonstrated that derivatives of indene compounds exhibit significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The presence of the fluorine atom in this compound may enhance its potency compared to non-fluorinated counterparts .

Antitumor Activity

Indene derivatives have shown potential in inhibiting tumor growth in various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antitumor | Induction of apoptosis | |

| Antibacterial | Inhibition of bacterial growth |

The biological activities of this compound are thought to stem from its ability to interact with specific molecular targets. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.